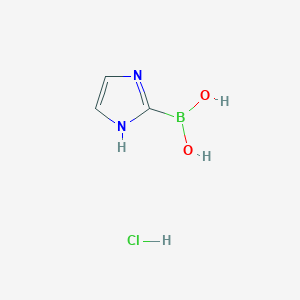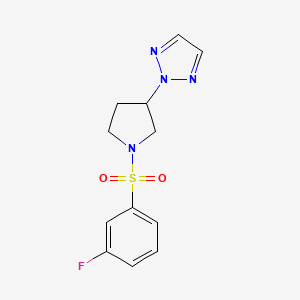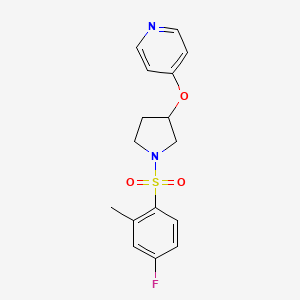
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H17FN2O3S and its molecular weight is 336.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Materials
Researchers have synthesized new diamine compounds containing pyridine and trifluoromethylphenyl groups, which were then used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit exceptional solubility, thermal stability, and mechanical properties, making them promising materials for advanced applications (Xiao-Ling Liu et al., 2013).
Chemical Reactions and Mechanisms
In another study, the oxidation of sulfur-containing pyridine ligands led to the discovery of iron(II) complexes that exhibit intriguing properties such as spin-crossover and phase changes. This work contributes to our understanding of the interplay between chemical structure and physical properties (L. J. K. Cook et al., 2015).
Exploration of Biological Activities
The development of a parallel medicinal chemistry protocol demonstrated the utility of sulfur-functionalized compounds for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This highlights the potential of such compounds in drug discovery and development processes (Joseph W. Tucker et al., 2015).
Material Properties and Applications
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands have been synthesized, showing high photoluminescence quantum yields and green emission, which are valuable for optoelectronic applications (E. Constable et al., 2014).
Innovative Synthesis Methods
A novel synthesis approach has been developed for tetrahydropyridine derivatives through the reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates, highlighting an efficient pathway to sulfonated tetrahydropyridine derivatives (Yuanyuan An & Jie Wu, 2017).
Mechanism of Action
The compound’s mode of action would depend on its specific target. It might bind to the target, causing conformational changes that affect the target’s function . The compound’s effects on biochemical pathways would depend on the nature of its target. For example, if the target is an enzyme in a metabolic pathway, the compound could inhibit the enzyme, affecting the entire pathway .
The compound’s pharmacokinetics would be influenced by its chemical structure. Factors such as its size, polarity, and the presence of functional groups can affect its absorption, distribution, metabolism, and excretion . The compound’s molecular and cellular effects would be the result of its interaction with its target .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could denature the compound, reducing its efficacy .
Properties
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-10-13(17)2-3-16(12)23(20,21)19-9-6-15(11-19)22-14-4-7-18-8-5-14/h2-5,7-8,10,15H,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQLIGRVGLPZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2592005.png)
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)


![2-Spiro[2.5]octan-8-ylacetaldehyde](/img/structure/B2592012.png)
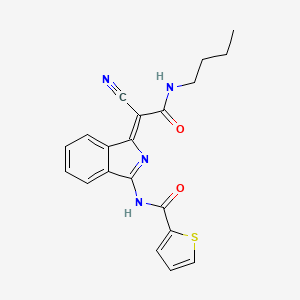
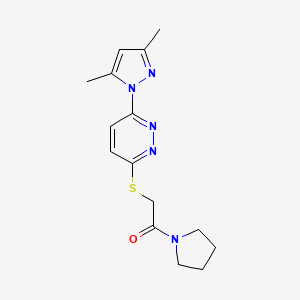
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)
